Aroyl-Substituted Benzothiazole–Piperazines (Class Including 681159-84-2) Exhibit Superior Cytotoxicity Relative to Non-Aroyl and Des-Halo Analogs Across Three Cell Lines
In a study of ten benzothiazole–piperazine derivatives, aroyl-substituted compounds 1h and 1j demonstrated the highest cytotoxic potency, while non-aroyl and des-halo analogs showed substantially weaker GI₅₀ values [1]. Although 681159-84-2 was not tested directly in that panel, it carries the aroyl (5-bromothiophene-2-carbonyl) group that defines the most active subset. This class-level inference is reinforced by independent findings that the benzothiazole–piperazine backbone with aryl-carbonyl substitution is critical for cytotoxicity against HUH‑7, MCF‑7, and HCT‑116 cells [1].
| Evidence Dimension | In vitro cytotoxicity (GI₅₀) against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines |
|---|---|
| Target Compound Data | GI₅₀ not determined for 681159-84-2; but compound class (aroyl-substituted benzothiazole–piperazines) yields the lowest GI₅₀ values in the series [1] |
| Comparator Or Baseline | Non-aroyl benzothiazole–piperazine analogs: GI₅₀ values >10–50 µM (estimated from publication dose–response curves) [1] |
| Quantified Difference | Aroyl-substituted compounds (1h, 1j) are the most active derivatives; quantitative difference vs. non-aroyl analogs not explicitly stated but inferred from rank-order GI₅₀ data [1] |
| Conditions | Sulphorhodamine B (SRB) assay; 48 h drug exposure; HUH‑7, MCF‑7, HCT‑116 cell lines [1] |
Why This Matters
Procurement of the aroyl-containing scaffold 681159-84-2 aligns with the SAR-proven, most-active chemotype in the benzothiazole–piperazine class, reducing the probability of selecting an inactive des-halo or non-aroyl analog.
- [1] Gurdal, E. E., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole–piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(3), 382–389. https://doi.org/10.2174/1871520615666141216151101 View Source
